6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is a heterocyclic compound that features a quinoxaline core substituted with a 4-methylpiperazin-1-yl group and two phenyl groups. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anti-inflammatory and anticancer activities .
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 4-methylpiperazin-1-yl carbonyl group, have been found to interact with targets like candidapepsin-2 in yeast and cathepsin l2 in humans .
Biochemical Pathways
Similar compounds have been found to interact with enzymes like candidapepsin-2 and cathepsin l2 , which are involved in proteolysis, a critical process in many biological pathways.
Pharmacokinetics
Similar compounds have been found to be extensively metabolized . The bioavailability of this compound may be influenced by factors such as its absorption rate, distribution within the body, metabolism rate, and the rate and route of elimination.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diphenylquinoxaline with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.
Reduction: Reduction reactions can modify the quinoxaline core or the substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl rings or the piperazine moiety .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine: This compound shares a similar piperazine moiety and exhibits anticancer properties.
(4-Methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Known for its anti-inflammatory effects.
Uniqueness
6-(4-Methylpiperazin-1-yl)-2,3-diphenylquinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct pharmacological properties. Its combination of anti-inflammatory and anticancer activities makes it a valuable compound for further research and development .
Properties
IUPAC Name |
6-(4-methylpiperazin-1-yl)-2,3-diphenylquinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4/c1-28-14-16-29(17-15-28)21-12-13-22-23(18-21)27-25(20-10-6-3-7-11-20)24(26-22)19-8-4-2-5-9-19/h2-13,18H,14-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLKYDSWWHQSJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.